

Technical Guide: Spectral Characterization of *tert*-Butyl Cyclobutylcarbamate

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Compound of Interest

Compound Name: *tert*-Butyl cyclobutylcarbamate

CAS No.: 56700-66-4

Cat. No.: B1603743

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Executive Summary

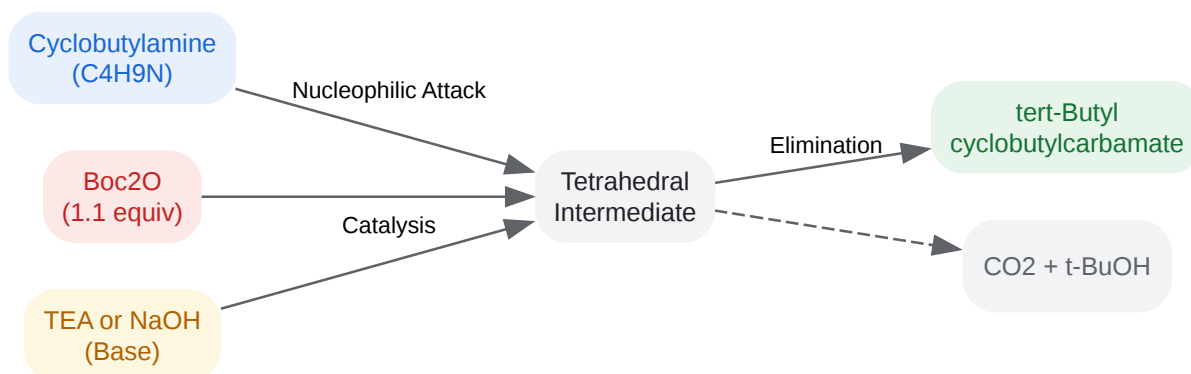
This guide provides a comprehensive technical analysis of ***tert*-butyl cyclobutylcarbamate** (CAS: 18437-66-6), a critical intermediate in medicinal chemistry used to introduce conformationally restricted cyclobutane rings into bioactive scaffolds. The content focuses on the spectroscopic validation (NMR, IR, MS) required to confirm identity and purity, supported by a robust synthetic protocol and impurity profiling strategies.

Structural Context & Synthetic Pathway[1][2]

The spectroscopic signature of ***tert*-butyl cyclobutylcarbamate** is defined by two distinct steric domains: the flexible, electron-rich *tert*-butoxycarbonyl (Boc) protecting group and the strained, puckered cyclobutane ring. Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like unreacted anhydride or free amine.

Validated Synthetic Workflow (Boc Protection)

The most reliable route for generating analytical-grade material is the nucleophilic addition of cyclobutylamine to di-tert-butyl dicarbonate (Boc₂O).



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Figure 1: Standard synthetic pathway via Boc-anhydride. The reaction is thermodynamically driven by the release of CO₂.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) is the standard solvent. Internal Standard: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

¹H NMR Analysis (300-400 MHz)

The cyclobutane ring exhibits a "puckered" conformation, causing the methylene protons to appear as complex multiplets rather than simple triplets/quintets.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
4.70 - 4.90	Broad Singlet	1H	N-H	Exchangeable proton. Chemical shift is concentration/temperature dependent (H-bonding).
4.10 - 4.25	Multiplet	1H	CH-NH	The methine proton is deshielded by the adjacent nitrogen.
2.25 - 2.38	Multiplet	2H	Ring CH ₂	Protons cis to the carbamate are magnetically distinct from trans.
1.80 - 1.95	Multiplet	2H	Ring CH ₂	"Puckering" of the ring splits these signals.
1.65 - 1.75	Multiplet	2H	Ring CH ₂	Distal methylene protons.
1.44	Singlet	9H	C(CH ₃) ₃	Characteristic intense Boc singlet. Sharpness confirms free rotation.

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Expert Note: If the N-H peak is not visible, the sample may be "wet" (D₂O exchange) or the proton is broadened into the baseline due to rapid exchange. Run the sample in DMSO-d₆ to sharpen the N-H signal (typically shifts to ~7.0 ppm).

¹³C NMR Analysis (75-100 MHz)

The spectrum is characterized by the distinct carbonyl resonance and the quaternary carbon of the tert-butyl group.

Shift (δ ppm)	Carbon Type	Assignment	Diagnostic Value
155.1	Quaternary (C=O)	Carbamate Carbonyl	Distinguishes carbamate from amide/ester.
79.1	Quaternary (Cq)	tert-Butyl C-O	Key indicator of intact Boc group.
46.5	Methine (CH)	Cyclobutyl C-N	Alpha-carbon of the ring.
30.9	Methylene (CH ₂)	Ring C2/C4	Beta-carbons.
28.4	Methyl (CH ₃)	Boc Methyls	Intense signal (3 equivalent carbons).
15.1	Methylene (CH ₂)	Ring C3	Distal gamma-carbon (most shielded ring carbon).

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

- 3340 - 3360 cm^{-1} (m): N-H stretching vibration. Often appears as a sharp band if non-hydrogen bonded, or broader if concentrated.
- 2970 - 2980 cm^{-1} (s): C-H stretching (alkane/t-butyl).
- 1680 - 1705 cm^{-1} (vs): C=O stretching (Amide I band). This is the strongest diagnostic peak.
- 1520 - 1540 cm^{-1} (s): N-H bending / C-N stretching (Amide II band).
- 1160 - 1250 cm^{-1} (s): C-O-C stretching of the ester linkage.

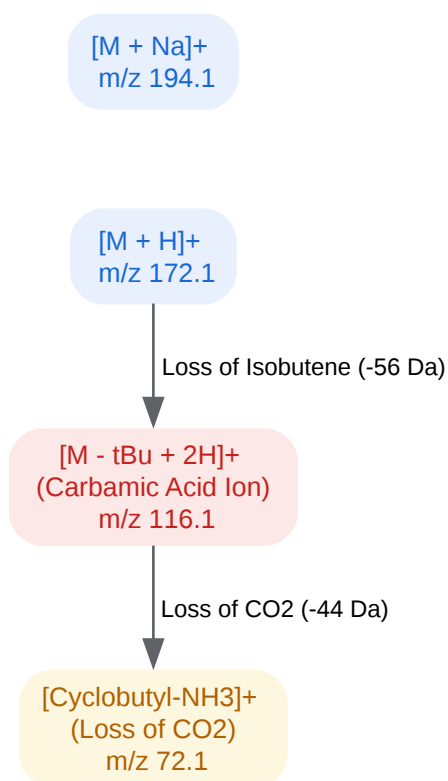
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) is preferred over EI (Electron Impact) for carbamates, as EI often obliterates the molecular ion.

- Molecular Weight: 171.24 g/mol
- Formula: $\text{C}_9\text{H}_{17}\text{NO}_2$

Fragmentation Logic (ESI+)

The Boc group is acid-labile and thermally sensitive. In the mass spectrometer, the primary fragmentation pathway involves the loss of the tert-butyl group as isobutene.



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Figure 2: ESI+ Fragmentation pathway. The loss of isobutene (56 Da) is the diagnostic "Boc signature."

- m/z 194.1: $[M+Na]^+$ (Sodium adduct, very common in ESI).
- m/z 172.1: $[M+H]^+$ (Protonated molecular ion).
- m/z 116.1: $[MH - C_4H_8]^+$ (Loss of isobutene).
- m/z 57.1: $[C_4H_9]^+$ (tert-butyl cation, seen in high energy collision).

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 5.0 g of **tert-butyl cyclobutylcarbamate**.

Materials

- Cyclobutylamine (CAS: 2516-34-9)

- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Dichloromethane (DCM)

Step-by-Step Methodology

- Setup: Charge a 250 mL round-bottom flask with Cyclobutylamine (3.55 g, 50 mmol) and DCM (50 mL).
- Base Addition: Add Triethylamine (7.6 mL, 55 mmol) and cool the mixture to 0°C using an ice bath.
- Reaction: Slowly add a solution of Boc₂O (12.0 g, 55 mmol) in DCM (20 mL) via an addition funnel over 15 minutes.
 - Observation: Gas evolution (CO₂) may occur if Boc₂O hydrolyzes, but usually, this reaction is gas-free unless acidic workup happens early.
- Completion: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Stain: Ninhydrin or PMA; UV is weak).
- Workup (Self-Validating Step):
 - Wash organic layer with 0.5 M HCl (2 x 30 mL). Rationale: This removes unreacted cyclobutylamine and TEA, shifting them to the aqueous layer.
 - Wash with saturated NaHCO₃ (30 mL) to remove acidic byproducts.
 - Wash with Brine (30 mL), dry over MgSO₄, and concentrate in vacuo.
- Purification: If the solid is off-white, recrystallize from Hexanes/EtOAc (10:1).

Quality Control & Troubleshooting Impurity Profiling

Impurity Signal	Source	Remediation
1H NMR: δ 1.50 (s)	Unreacted Boc ₂ O	Vacuum dry at 40°C or wash with dilute ammonia.
1H NMR: δ 1.25 (s)	tert-Butanol	Byproduct of hydrolysis. Remove via high-vacuum.
1H NMR: δ 1.10 (t)	Triethylamine	Acid wash (Step 5) was insufficient. Repeat HCl wash.

Detection Challenges

Problem: The compound has no aromatic chromophore, making it invisible to standard UV detectors (254 nm). Solution:

- TLC: Use Iodine chamber, Ninhydrin (requires heating), or Phosphomolybdic Acid (PMA) stain.
- HPLC: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). If using UV, monitor at 210 nm (carbonyl absorbance), but expect low sensitivity and solvent noise.

References

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- Spectral Database for Organic Compounds (SDBS). SDBS No. 1245 (Analogous Boc-amine data). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [\[Link\]](#)
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